Oxazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
A novel 2-step synthesis of oxazole-4-carboxylates from aldehydes has been developed, utilizing 3-oxazoline-4-carboxylates as synthetic intermediates. This process allows for the facile preparation of 4-keto-oxazole derivatives, showcasing the compound's versatile reactivity toward Grignard reagents (Murai et al., 2010). Additionally, an efficient modular synthesis of 2,4-oxazole structures has been achieved via a [3 + 2] annulation between a terminal alkyne and a carboxamide, using a gold-catalyzed oxidation strategy (Luo et al., 2012).
Molecular Structure Analysis
The structure of oxazole derivatives can be significantly influenced by the synthesis conditions. For example, the presence of bidentate ligands in gold-catalyzed reactions leads to the formation of less electrophilic tricoordinated gold carbene intermediates, facilitating smoother reactions with nucleophiles and highlighting the role of molecular structure in determining reactivity (Luo et al., 2012).
Chemical Reactions and Properties
Oxazole-4-carbaldehyde derivatives participate in various chemical reactions, such as the intramolecular Pd(II)-catalyzed cyclization of propargylamides, leading to the direct synthesis of 2-substituted 5-oxazolecarbaldehydes. This process is notable for its wide tolerance of aryl, heteroaryl, and alkyl propargylamides, presenting a valuable synthetic pathway to 5-oxazolecarbaldehydes (Beccalli et al., 2008).
Physical Properties Analysis
The physical properties of oxazole derivatives, such as solubility, melting point, and stability, are critical for their application in synthesis and materials science. While specific physical properties of Oxazole-4-carbaldehyde are not detailed in the provided literature, these properties often depend on the substitution pattern on the oxazole ring and the synthesis method used.
Chemical Properties Analysis
The chemical properties of Oxazole-4-carbaldehyde, including its reactivity, functional group compatibility, and potential for further functionalization, make it a valuable intermediate in organic synthesis. For instance, the iodine-catalyzed tandem oxidative cyclization allows for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes, demonstrating excellent functional group compatibility (Wan et al., 2010).
Scientific Research Applications
-
Medicinal Chemistry
- Oxazole compounds are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . Oxazole-based molecules have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
-
Pharmaceutical Sector
- There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
-
Chemical Modifications of Chitosan
-
Synthesis of Oxazole-Based Molecules
- Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . This synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis from 1972, aims to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .
-
Chemical Modifications of Chitosan
- Recently, chemical modifications of chitosan (CS) have attracted the attention of scientific researchers due to its wide range of applications . In this research, chitin (CH) was extracted from the scales of Cyprinus carpio fish and converted to CS .
- Three new CS Schiff bases (CSSBs) (CS-P1, CS-P2, and CS-P3) were synthesized via coupling of CS with 2-chloroquinoline-3-carbaldehyde, quinazoline-6-carbaldehyde, and oxazole-4-carbaldehyde, respectively . The newly prepared derivatives were verified, structurally, by nuclear magnetic resonance (1H and 13C NMR) and FT-IR spectroscopy .
- Antimicrobial activity was evaluated for the prepared compounds against both “Gram-negative and “Gram-positive bacteria, namely, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Streptococcus mutans, in addition to two kinds of fungi, Candida albicans and Aspergillus fumigates . Cytotoxicity of the synthesized CSSBs was evaluated via a MTT screening test .
-
Personal Protective Equipment
-
Antimicrobial Potential
-
Tandem Synthesis of 4,5-Functionalized Oxazoles
- A tandem reaction has been developed for the synthesis of a diverse array of 4,5-difunctionalized oxazoles utilizing easily-accessible ethyl 2-isocyanoacetate and aldehydes . This cascade reaction is facilitated by catalytic CuBr and molecular oxygen as the oxidant . Oxazole-4-carbaldehyde could potentially be used in this process.
-
Synthetic Applications of Oxazoles
- The chemistry and synthetic applications of oxazoles were covered in a comprehensive volume edited by I. J. Turchi . Oxazoles, including Oxazole-4-carbaldehyde, have been used in a number of synthetic strategies directed toward oxazole assembly as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building .
Safety And Hazards
Oxazole-4-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Future Directions
Oxazole-based molecules, including Oxazole-4-carbaldehyde, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The future directions of research on Oxazole-4-carbaldehyde and other oxazole derivatives will likely continue to focus on their synthesis and potential medicinal applications .
properties
IUPAC Name |
1,3-oxazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-1-4-2-7-3-5-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWIIXBEPINWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558429 | |
Record name | 1,3-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-4-carbaldehyde | |
CAS RN |
118994-84-6 | |
Record name | 1,3-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxazolecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.